molecular formula C16H17N7O3 B10942864 1-ethyl-N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-4-nitro-1H-pyrazole-3-carboxamide

1-ethyl-N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-4-nitro-1H-pyrazole-3-carboxamide

Cat. No.: B10942864
M. Wt: 355.35 g/mol
InChI Key: YBGNOICPGGXQSK-UHFFFAOYSA-N
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Description

1-ethyl-N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-4-nitro-1H-pyrazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-4-nitro-1H-pyrazole-3-carboxamide typically involves multiple steps. The process begins with the preparation of the core structure, which includes the triazole and pyrazole rings. These rings are synthesized through cyclization reactions involving appropriate precursors. The nitro group is introduced via nitration reactions, and the ethyl and methylbenzyl groups are added through alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-4-nitro-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol or dimethyl sulfoxide (DMSO) are often used to facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: It may have potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: The compound could be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which 1-ethyl-N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-4-nitro-1H-pyrazole-3-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or activating their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 1-ethyl-N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-4-nitro-1H-pyrazole-3-carboxamide apart is its combination of functional groups, which confer unique chemical properties and potential applications. The presence of both a triazole and a pyrazole ring, along with the nitro group, makes it particularly versatile for various chemical reactions and applications.

Properties

Molecular Formula

C16H17N7O3

Molecular Weight

355.35 g/mol

IUPAC Name

1-ethyl-N-[1-[(4-methylphenyl)methyl]-1,2,4-triazol-3-yl]-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C16H17N7O3/c1-3-21-9-13(23(25)26)14(19-21)15(24)18-16-17-10-22(20-16)8-12-6-4-11(2)5-7-12/h4-7,9-10H,3,8H2,1-2H3,(H,18,20,24)

InChI Key

YBGNOICPGGXQSK-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC2=NN(C=N2)CC3=CC=C(C=C3)C)[N+](=O)[O-]

Origin of Product

United States

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